N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthetic route for this compound involves several steps, including cyclization, acylation, and thioamide formation. Starting from appropriate precursors, the synthesis can be achieved through a series of chemical transformations. Further optimization may be necessary to improve yield and efficiency .
Molecular Structure Analysis
The crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) has been determined. It crystallizes in the triclinic space group P1¯ with the following unit cell parameters: a = 5.2111 Å, b = 10.843 Å, c = 13.681 Å, α = 79.769°, β = 86.485°, γ = 86.080°. The compound exhibits a unique arrangement of its functional groups .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and redox processes. Investigating its reactivity with different reagents and conditions would provide valuable insights into its behavior .
Physical and Chemical Properties Analysis
Experimental determination of physical properties (such as melting point, solubility, and stability) and chemical properties (reactivity, acidity/basicity) would provide a more comprehensive understanding of this compound .
Scientific Research Applications
Anticancer Activity Compounds with complex heterocyclic structures, including elements like thiophene and pyrimidine, are extensively studied for their antitumor properties. For instance, novel synthesis methods have led to polyfunctionally substituted heterocyclic compounds demonstrating significant antiproliferative activity against various cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer (Shams et al., 2010). This indicates the potential of structurally complex molecules in cancer research, offering a pathway to new therapeutic agents.
Antimicrobial and Antifungal Applications Similarly, the design and synthesis of novel acyclic and heterocyclic dyes based on heterocyclic systems have shown significant antimicrobial activity against a variety of bacterial and fungal strains (Shams et al., 2011). The versatility of these compounds underscores their utility in developing new antimicrobial agents, which could be critical in addressing the growing issue of antibiotic resistance.
Safety and Hazards
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c26-20(23-14-6-7-18-19(11-14)29-9-8-28-18)13-31-21-16-4-1-5-17(16)25(22(27)24-21)12-15-3-2-10-30-15/h2-3,6-7,10-11H,1,4-5,8-9,12-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOLKJVKSXGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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